

application of stable isotope labeled internal standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Anilino-4-oxobutanoic Acid-d5

Cat. No.: B563091

[Get Quote](#)

Anwendungs- und Protokollhinweise: Anwendung von stabilen, isotopenmarkierten internen Standards

Einführung

Stabile, isotopenmarkierte interne Standards (SIL-IS) sind unverzichtbare Werkzeuge in der quantitativen Analyse, insbesondere in Verbindung mit der Massenspektrometrie (MS). Bei diesen Standards handelt es sich um Analoga der Zielanalyten, bei denen ein oder mehrere Atome durch ihre schweren Isotope (z. B. 2H , 13C , 15N) ersetzt wurden. Da SIL-IS nahezu identische chemische und physikalische Eigenschaften wie ihre nativen Gegenstücke aufweisen, eluieren sie chromatographisch sehr ähnlich und zeigen ein ähnliches Ionisierungsverhalten. Dieser entscheidende Vorteil ermöglicht eine genaue Quantifizierung, da sie die Variabilität in der Probenvorbereitung und der MS-Analyse kompensieren.

Diese Application Note beschreibt die Anwendung von SIL-IS in verschiedenen Bereichen, einschließlich der therapeutischen Arzneimittelüberwachung (TDM), der Metabolomik und der Proteomik, und liefert detaillierte Protokolle für deren Implementierung.

Anwendungsbereiche

Therapeutische Arzneimittelüberwachung (TDM)

Die genaue Messung von Arzneimittelkonzentrationen in biologischen Matrices ist für die Optimierung der Patiententherapie von entscheidender Bedeutung. SIL-IS sind der

Goldstandard für die quantitative Analyse von niedermolekularen Arzneimitteln mittels Flüssigchromatographie-Massenspektrometrie (LC-MS).

Beispielanwendung: Quantitative Bestimmung von Antiepileptika

Ein Multiplex-LC-MS/MS-Verfahren zur Quantifizierung von 19 Antiepileptika in Serumproben unter Verwendung ihrer jeweiligen stabilen, isotoopenmarkierten internen Standards.

Quantitative Daten

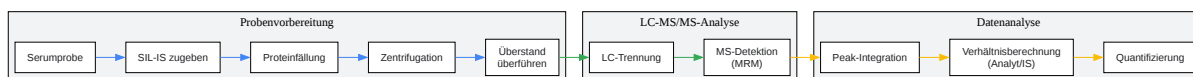
| Analyt | Konzentrationsbereich (ng/ml) | Wiederfindung (%) | Matrixeffekt (%) |
|---------------|-------------------------------|-------------------|------------------|
| Levetiracetam | 100 - 10000 | 98.2 - 103.5 | 97.1 - 102.8 |
| Lamotrigin | 50 - 5000 | 97.5 - 104.1 | 96.5 - 103.2 |
| Topiramat | 20 - 2000 | 99.1 - 102.7 | 98.0 - 101.5 |
| Carbamazepin | 100 - 10000 | 96.8 - 105.2 | 95.9 - 104.7 |
| Valproinsäure | 500 - 50000 | 98.6 - 103.9 | 97.3 - 102.1 |

Experimentelles Protokoll

- Probenvorbereitung:
 - Zu 100 µl Serumprobe werden 20 µl der SIL-IS-Mischung (mit einer Konzentration, die der Mitte des Kalibrierbereichs entspricht) und 300 µl Acetonitril zur Proteinfällung gegeben.
 - Die Probe wird 10 Minuten lang bei 14.000 U/min zentrifugiert.
 - Der Überstand wird in ein Autosampler-Fläschchen überführt.
- LC-MS/MS-Analyse:
 - Säule: C18-Umkehrphasensäule (z. B. 2,1 x 50 mm, 1,8 µm).
 - Mobile Phase: Gradient aus Wasser mit 0,1 % Ameisensäure (A) und Acetonitril mit 0,1 % Ameisensäure (B).

- Flussrate: 0,4 ml/min.
- Injektionsvolumen: 5 µl.
- Massenspektrometer: Triple-Quadrupol-Massenspektrometer im Multiple-Reaction-Monitoring-Modus (MRM).
- Ionenquelle: Elektrospray-Ionisierung (ESI) im positiven Modus.
- Datenanalyse:
 - Die Konzentrationen der Analyten werden durch Berechnung des Verhältnisses der Peakfläche des Analyten zur Peakfläche des entsprechenden SIL-IS und durch Vergleich mit einer Kalibrierkurve bestimmt.

Workflow für die TDM-Analyse



[Click to download full resolution via product page](#)

Abbildung 1: Workflow der quantitativen Analyse mittels SIL-IS in der TDM.

Metabolomik

Die Metabolomik zielt auf die umfassende Analyse von niedermolekularen Metaboliten in biologischen Systemen ab. SIL-IS sind entscheidend für die genaue Quantifizierung von Metaboliten und die Korrektur von Matrixeffekten, die in komplexen Proben wie Plasma oder Gewebeextrakten häufig auftreten.

Beispielanwendung: Absolute Quantifizierung von Aminosäuren im Plasma

Ein LC-MS/MS-Verfahren zur absoluten Quantifizierung von 20 proteinogenen Aminosäuren im menschlichen Plasma unter Verwendung eines kommerziell erhältlichen stabilen, isotope markierten Aminosäuregemisches.

Quantitative Daten

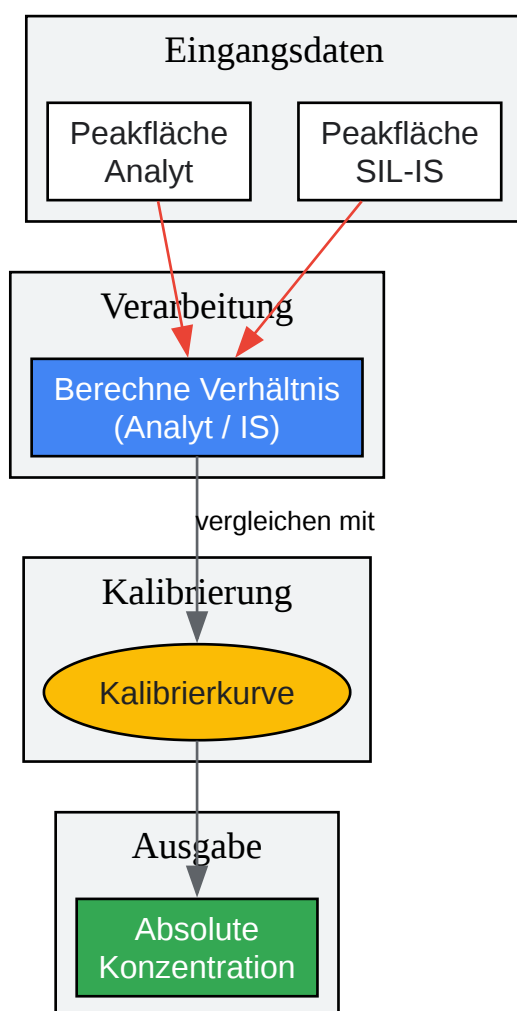
| Aminosäure | Konzentrationsbereich (µM) | Wiederfindung (%) | Variationskoeffizient (%) |
|----------------|----------------------------|-------------------|---------------------------|
| Alanin | 10 - 1000 | 99.5 - 102.1 | < 3.5 |
| Arginin | 5 - 500 | 98.8 - 103.4 | < 4.1 |
| Asparaginsäure | 1 - 100 | 97.9 - 104.0 | < 4.8 |
| Glutaminsäure | 10 - 1000 | 99.0 - 102.5 | < 3.8 |
| Leucin | 10 - 500 | 98.2 - 103.7 | < 4.2 |

Experimentelles Protokoll

- Probenvorbereitung:
 - Zu 50 µl Plasmaprobe werden 10 µl der SIL-Aminosäure-Mischung und 200 µl Methanol (vorgekühlt auf -20 °C) zur Proteinfällung und Extraktion der Metaboliten gegeben.
 - Die Probe wird 15 Minuten lang bei 15.000 U/min und 4 °C zentrifugiert.
 - Der Überstand wird gesammelt und zur Trockne eingedampft.
 - Der Rückstand wird in 100 µl mobiler Phase A rekonstituiert.
- LC-MS/MS-Analyse:
 - Säule: HILIC-Säule (z. B. 2,1 x 100 mm, 1,7 µm).
 - Mobile Phase: Gradient aus Acetonitril mit 0,1 % Ameisensäure (A) und Wasser mit 0,1 % Ameisensäure (B).
 - Flussrate: 0,3 ml/min.

- Injektionsvolumen: 2 µl.
- Massenspektrometer: Hochauflösendes Massenspektrometer (z. B. Q-TOF oder Orbitrap).
- Datenanalyse:
 - Die Quantifizierung erfolgt durch die Erstellung von Kalibrierkurven für jede Aminosäure unter Verwendung des Verhältnisses der Peakfläche des endogenen Analyten zur Peakfläche des entsprechenden SIL-IS.

Logische Beziehung bei der Quantifizierung



[Click to download full resolution via product page](#)

Abbildung 2: Logik der absoluten Quantifizierung mittels SIL-IS.

Proteomik

In der Proteomik werden SIL-Ansätze wie SILAC (Stable Isotope Labeling with Amino acids in Cell culture) und QconCAT (Quantification Concatamer) für die relative und absolute Quantifizierung von Proteinen eingesetzt.

Beispielanwendung: Relative Quantifizierung von Proteinen mittels SILAC

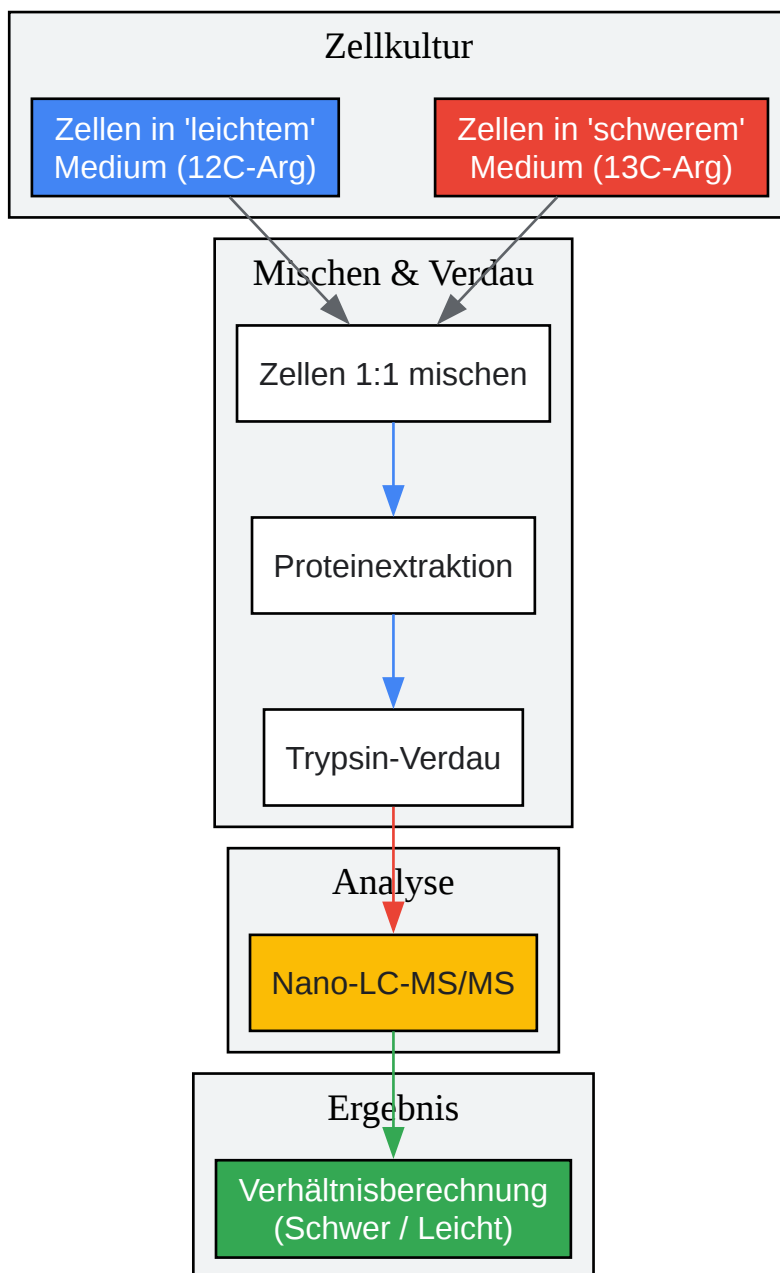
SILAC wird verwendet, um Protein-Expressionsunterschiede zwischen zwei Zellpopulationen zu vergleichen. Eine Zellpopulation wird in einem Medium mit "leichten" Aminosäuren (z. B. $^{12}\text{C}_6$ -Arginin) und die andere in einem Medium mit "schweren" Aminosäuren (z. B. $^{13}\text{C}_6$ -Arginin) gezüchtet.

Experimentelles Protokoll

- Zellkultur und Markierung:
 - Zwei Populationen von Zellen werden für mindestens 5 Zellteilungszyklen in SILAC-Medium kultiviert, das entweder leichte oder schwere Aminosäuren enthält, um eine vollständige Inkorporation zu gewährleisten.
- Probenvorbereitung:
 - Die Zellpopulationen werden im Verhältnis 1:1 gemischt.
 - Die Proteine werden extrahiert, reduziert, alkyliert und mit Trypsin verdaut.
- LC-MS/MS-Analyse:
 - Die resultierenden Peptide werden mittels Nano-LC-MS/MS analysiert.
 - Das Massenspektrometer erfasst sowohl die leichten als auch die schweren Peptidpaare.
- Datenanalyse:
 - Das Verhältnis der Intensitäten der schweren zu den leichten Peptidpaaren wird berechnet, um die relative Häufigkeit der Proteine zwischen den beiden Proben zu

bestimmen. Ein Verhältnis von 1:1 zeigt keine Veränderung, während Abweichungen auf eine Hoch- oder Herunterregulierung hinweisen.

SILAC-Signalkaskade



[Click to download full resolution via product page](#)

Abbildung 3: Experimenteller Workflow der relativen Proteomquantifizierung mittels SILAC.

Fazit

Stabile, isotoopenmarkierte interne Standards sind ein Eckpfeiler der modernen quantitativen Analyse. Ihre Fähigkeit, die Variabilität während der Probenvorbereitung und -analyse zu kompensieren, ermöglicht eine hohe Genauigkeit und Präzision in einer Vielzahl von Anwendungen, von der klinischen Diagnostik bis zur Grundlagenforschung. Die in diesem Dokument beschriebenen Protokolle und Arbeitsabläufe bieten einen Rahmen für die erfolgreiche Implementierung von SIL-IS-basierten quantitativen Methoden.

- To cite this document: BenchChem. [application of stable isotope labeled internal standards]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b563091#application-of-stable-isotope-labeled-internal-standards\]](https://www.benchchem.com/product/b563091#application-of-stable-isotope-labeled-internal-standards)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com